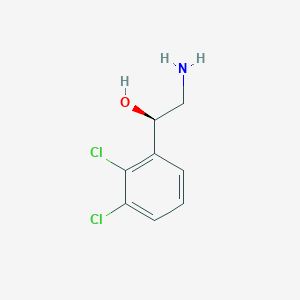

(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol

Description

(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is a chiral β-amino alcohol characterized by a 2,3-dichlorophenyl group attached to a hydroxymethyl-amine backbone. Its molecular formula is C₈H₉Cl₂NO, with a molecular weight of 206.08 g/mol. The compound’s stereochemistry (1R configuration) and the electron-withdrawing chlorine substituents at the 2- and 3-positions of the phenyl ring significantly influence its physicochemical properties and reactivity.

Properties

Molecular Formula |

C8H9Cl2NO |

|---|---|

Molecular Weight |

206.07 g/mol |

IUPAC Name |

(1R)-2-amino-1-(2,3-dichlorophenyl)ethanol |

InChI |

InChI=1S/C8H9Cl2NO/c9-6-3-1-2-5(8(6)10)7(12)4-11/h1-3,7,12H,4,11H2/t7-/m0/s1 |

InChI Key |

VLSXVFMMYPAJSR-ZETCQYMHSA-N |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)[C@H](CN)O |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C(CN)O |

Origin of Product |

United States |

Preparation Methods

Reduction of 2-Amino-1-(2,3-dichlorophenyl)ethan-1-one Precursors

The most common synthetic approach involves the stereoselective reduction of the corresponding ketone precursor, 2-amino-1-(2,3-dichlorophenyl)ethan-1-one. This precursor is reduced to the target amino alcohol using hydride-based reducing agents.

- Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.

- Solvents: Common solvents include methanol, ethanol, or tetrahydrofuran (THF), chosen based on solubility and reaction control.

- Reaction Conditions: Temperature control is critical, often performed at 0°C to room temperature to maximize stereoselectivity and minimize side reactions.

- Outcome: This method provides the amino alcohol with good yield and moderate to high enantiomeric excess depending on the chiral induction method used.

This approach is supported by synthesis protocols for analogous compounds such as (1R)-2-amino-1-(2,6-dichlorophenyl)ethan-1-ol, which shares similar structural features and synthetic routes.

Chiral Auxiliary or Ligand-Mediated Synthesis

To achieve high enantiomeric purity, chiral auxiliaries or ligands can be employed in the reduction or alkylation steps.

- Dynamic Kinetic Resolution (DKR): This method involves racemic mixtures of amino acids or amino alcohol precursors, which are converted into enantiomerically pure products through simultaneous racemization and selective reaction of one enantiomer.

- Nickel(II) Complexes: As demonstrated in related amino acid syntheses, Ni(II) complexes with chiral tridentate ligands can be used to induce stereoselectivity in the alkylation of glycine equivalents, leading to high yields and diastereoselectivity.

- Alkylation of Chiral Glycine Equivalents: This method uses chiral glycine complexes that undergo alkylation with dichlorophenyl-containing alkyl halides under controlled conditions (dry, deoxygenated solvents, and specific bases such as NaOH beads) to minimize side reactions and maximize stereochemical control.

Amide Coupling Followed by Grignard Addition

A multi-step synthetic sequence reported for related compounds involves:

- Amide Coupling: Coupling of an amine intermediate with 2-(2,6-dichlorophenyl)acetic acid using coupling agents such as T3P or other peptide coupling reagents.

- Grignard Reagent Addition: Treatment of the amide with lanthanide salts (e.g., LnCl3·2LiCl) to facilitate the addition of Grignard reagents (e.g., MeMgBr) to form the tertiary alcohol.

- Deprotection: Removal of protecting groups to yield the free amino alcohol.

This approach is effective for synthesizing complex amino alcohols with precise stereochemistry and has been applied to analogs of (1R)-2-amino-1-(2,3-dichlorophenyl)ethan-1-ol.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents and Conditions | Advantages | Limitations | Yield & Purity |

|---|---|---|---|---|

| Reduction of Ketone Precursor | NaBH4 or LiAlH4 in MeOH or THF, 0°C to RT | Simple, direct | Moderate stereoselectivity without chiral induction | Moderate to high yield; variable ee |

| Alkylation of Chiral Glycine Equivalents | Chiral Ni(II) complex, NaOH beads, dry DMF, alkyl halides | High stereoselectivity and diastereoselectivity | Requires chiral ligand and strict conditions | Up to 98% yield, >80% de |

| Dynamic Kinetic Resolution (DKR) | Racemic amino acid, chiral tridentate ligand, NiCl2, K2CO3, MeOH | Large scale, operationally convenient | Starting racemic AA availability | High enantiomeric purity |

| Amide Coupling + Grignard Addition | 2-(2,3-dichlorophenyl)acetic acid, T3P, LnCl3·2LiCl, MeMgBr | Allows complex modifications | Multi-step, requires careful control | High yield and stereochemical control |

Detailed Research Findings

Alkylation Approach: Research shows that using NaOH beads and dry, deoxygenated DMF significantly improves chemical yield and stereochemical outcome in the alkylation of chiral glycine equivalents with dichlorophenyl alkyl halides. The major diastereomer can be isolated with 98.4% yield and 84.0% diastereomeric excess.

Dynamic Kinetic Resolution: The DKR method can be performed under relatively mild conditions (e.g., 50°C in methanol with potassium carbonate) and yields enantiomerically pure amino acid hydrochloride salts, which can be further transformed into the amino alcohol. This method is scalable and operationally convenient for industrial applications.

Amide Coupling and Grignard Addition: This sequence is effective for synthesizing related amino alcohols with complex substituents, utilizing lanthanide salts to promote Grignard addition to enolizable amides, followed by deprotection to yield the target amino alcohol with high stereochemical fidelity.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 206.07 g/mol

- Structure : Features an amino group attached to a dichlorophenyl group on an ethan-1-ol backbone.

Neuropharmacology

(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol has been investigated for its potential effects on neurotransmitter systems. Its mechanism of action may involve modulation of receptor activity, particularly in the context of neuropsychiatric disorders. Studies have shown that it can act as a selective modulator of dopamine receptors, which are critical in the treatment of conditions like schizophrenia and Parkinson's disease .

Synthesis of Bioactive Compounds

This compound serves as an important intermediate in the synthesis of various biologically active molecules. Its functional groups allow it to participate in nucleophilic substitution reactions, making it valuable in creating complex organic structures.

Study 1: D3 Receptor Modulation

A study focused on modifying D3 receptor pharmacophores found that compounds similar to (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol exhibited high affinity for D3 receptors while showing selectivity over other receptor subtypes. These findings highlight the compound's potential as a lead compound for developing treatments for addiction and neuropsychiatric disorders .

Study 2: Synthesis and Biological Evaluation

Research has demonstrated that derivatives of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol can be synthesized effectively and evaluated for their biological activity. Variations in the chlorination pattern have been shown to influence pharmacological properties significantly. For instance, compounds with different chlorination positions exhibited distinct interactions with biological targets .

Mechanism of Action

The mechanism of action of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group allows the compound to form hydrogen bonds and ionic interactions with active sites of enzymes, modulating their activity. The dichlorophenyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol with structurally related β-amino alcohols, focusing on substituent effects, molecular properties, and research findings:

Key Observations:

Substituent Effects: Chlorine vs. Fluorine: Dichloro substituents (as in the target compound) increase molecular weight and polarity compared to mono-chloro or fluoro analogs. Fluorine’s smaller atomic radius reduces steric hindrance but enhances electronegativity . Positional Isomerism: 2,3-dichloro vs. 2,4-dichloro substitution alters molecular symmetry, impacting crystallinity and interaction with biological targets (e.g., enzyme active sites) .

Stereochemical Purity :

- Analogs like (R)-1-(3-chlorophenyl)ethan-1-ol achieve 87–90% enantiomeric purity via chiral HPLC, suggesting similar methods could optimize the target compound’s stereoselective synthesis .

Safety and Handling: Limited toxicological data are available for many analogs (e.g., 1-(2-Amino-6-nitrophenyl)ethanone), necessitating precautionary measures (e.g., avoiding inhalation) during handling .

Applications: Dichloro-substituted β-amino alcohols are valuable in asymmetric synthesis and as intermediates in antifungal agents (e.g., Econazole derivatives) . Hydrochloride salts (e.g., (1R)-2-Amino-1-(4-methoxyphenyl)ethan-1-ol hydrochloride) improve solubility for pharmaceutical formulations .

Biological Activity

(1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol, a chiral compound with the molecular formula CHClNO, has garnered attention in pharmacological research due to its significant biological activity. This compound features an amino group and a dichlorophenyl moiety, which contribute to its interactions with various biological targets, including enzymes and receptors.

Chemical Structure and Properties

The structure of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is characterized by:

- Amino Group : Facilitates hydrogen bonding and ionic interactions.

- Dichlorophenyl Moiety : Enhances lipophilicity, improving bioavailability and membrane penetration.

- Secondary Alcohol Functional Group : Allows for potential reactivity in biochemical pathways.

The biological activity of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol is primarily attributed to its ability to modulate enzyme activity and receptor function. The amino group forms critical interactions with active sites of enzymes, while the lipophilic nature of the dichlorophenyl group aids in cellular uptake. Research indicates that this compound may influence neurotransmitter systems, particularly those related to dopamine signaling pathways.

Biological Activity Overview

| Biological Target | Interaction Type | Effect |

|---|---|---|

| Enzymes | Modulation | Alters enzymatic activity through binding interactions |

| Receptors | Agonist/Antagonist | Potentially enhances or inhibits receptor signaling pathways |

Research Findings

Recent studies have highlighted the potential applications of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol in pharmacology:

- Neuropharmacological Effects : The compound has shown promise in modulating neurotransmitter systems, particularly through interactions with dopamine receptors. This could have implications for treating disorders such as depression or schizophrenia .

- Enzyme Inhibition : Investigations into its effect on specific enzymes have indicated that it may serve as a lead compound for developing new drugs targeting dysregulated kinase activities associated with various diseases .

Case Study 1: Neurotransmitter Modulation

In a study examining the effects of (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol on dopamine receptors, researchers found that the compound significantly enhanced locomotor activity in transgenic mice expressing human D1 receptors. This suggests its potential as an allosteric modulator of dopamine signaling pathways, which could be beneficial in treating conditions like Parkinson's disease .

Case Study 2: Enzyme Targeting

Another study focused on the inhibition of specific kinases involved in cancer progression. The results indicated that (1R)-2-Amino-1-(2,3-dichlorophenyl)ethan-1-ol could effectively inhibit certain kinase activities at sub-micromolar concentrations, highlighting its potential as a therapeutic agent in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.